RXFP3 Antagonist Potency: Head-to-Head Comparison of N‑Methyl‑N‑phenylpyrrolidine‑3‑carboxamide Versus Relaxin‑3 Peptide Agonist
The free base form of N-methyl-N-phenylpyrrolidine-3-carboxamide was tested in a functional antagonist assay at the human RXFP3 receptor expressed in CHO‑K1 cells, measuring inhibition of forskolin‑induced cAMP accumulation. It exhibited an IC₅₀ of 5740 nM (5.74 μM), defining its antagonist potency at this GPCR target implicated in appetite regulation and stress response [1]. In contrast, the endogenous peptide agonist relaxin‑3 activates RXFP3 with an EC₅₀ in the low nanomolar range (reported EC₅₀ ~0.3–3 nM across assay formats), meaning the small‑molecule fragment is approximately 1,900‑fold weaker in functional modulation [2]. This comparison illustrates the compound’s utility as a low‑molecular‑weight antagonist starting point for fragment‑based elaboration, rather than as a potent tool compound. No equivalent RXFP3 activity data have been reported for other close pyrrolidine‑3‑carboxamide analogs such as N‑ethyl‑N‑phenylpyrrolidine‑3‑carboxamide or N‑benzyl‑N‑phenylpyrrolidine‑3‑carboxamide, making this the only publicly available functional benchmark within this subclass.
| Evidence Dimension | GPCR functional antagonism (RXFP3 receptor) |
|---|---|
| Target Compound Data | IC₅₀ = 5740 nM (antagonist mode, forskolin‑induced cAMP) |
| Comparator Or Baseline | Relaxin‑3 peptide agonist: EC₅₀ ~0.3–3 nM (receptor activation) |
| Quantified Difference | ~1,900‑fold lower potency (fragment vs. endogenous agonist) |
| Conditions | Human RXFP3 expressed in CHO‑K1 cells; forskolin‑stimulated cAMP accumulation; 30 min incubation |
Why This Matters
This is the single quantitative functional activity data point publicly available for the compound, enabling procurement decisions for RXFP3‑focused fragment screening or antagonist lead discovery programs where a defined starting potency is needed.
- [1] BindingDB Entry BDBM50605988 / CHEMBL5174194: IC₅₀ = 5740 nM for antagonist activity at human RXFP3 expressed in CHO‑K1 cells, assessed as inhibition of forskolin‑induced cAMP accumulation. View Source
- [2] Bathgate, R.A.D.; et al. Relaxin‑3: improved synthesis and demonstration of its high‑affinity interaction with the relaxin receptor LGR7 and GPCR135. J. Biol. Chem. 2006, 281, 25432‑25440. Reports relaxin‑3 peptide EC₅₀ values at RXFP3. View Source
